Cas no 82827-09-6 (6-bromo-1,2-dihydroisoquinolin-1-one)

6-bromo-1,2-dihydroisoquinolin-1-one structure
82827-09-6 structure
Product Name:6-bromo-1,2-dihydroisoquinolin-1-one
N.o CAS:82827-09-6
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD07374394
CID:706507
PubChem ID:15885182
Update Time:2024-10-27

6-bromo-1,2-dihydroisoquinolin-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • 6-Bromoisoquinolin-1(2H)-one
    • 1(2H)-Isoquinolinone,6-bromo-
    • 6-Bromo-2H-isoquinolin-1-one
    • 6-bromo-2H-isoquinoline-1-one
    • 6-BroMoisoquinolin-1-ol
    • 6-Bromoisoquinolin-1-one
    • 6-bromo-1,2-dihydro-1-oxoisoquinoline
    • 6-bromoisoquinolinone
    • 6-bromoisoquinolone
    • 6-bromo-1,2-dihydroisoquinolin-1-one
    • 6-Bromo-1(2H)-isoquinolinone (ACI)
    • AC-28293
    • FS-2806
    • SCHEMBL7588
    • AKOS015834789
    • 82827-09-6
    • 6-bromo-1-hydroxylisoquinoline
    • 6-bromo-1(2H)-Isoquinolinone
    • SY025972
    • Z1741974434
    • AB39354
    • DTXSID80579123
    • GS-4277
    • MFCD07374394
    • EN300-86225
    • 6-Bromo-1-hydroxyisoquinoline
    • J-518329
    • 1(2H)-Isoquinolinone, 6-bromo-
    • s10300
    • AKOS022530718
    • CS-B0782
    • ZDYXSEQHOVSTPA-UHFFFAOYSA-N
    • DB-075883
    • MDL: MFCD07374394
    • Inchi: 1S/C9H6BrNO/c10-7-1-2-8-6(5-7)3-4-11-9(8)12/h1-5H,(H,11,12)
    • Chave InChI: ZDYXSEQHOVSTPA-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC(=CC=2)Br)C=CN1

Propriedades Computadas

  • Massa Exacta: 222.96300
  • Massa monoisotópica: 222.96328g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 0
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 0
  • Complexidade: 227
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2
  • Superfície polar topológica: 29.1Ų

Propriedades Experimentais

  • Cor/Forma: No data avaiable
  • Densidade: 1.6±0.1 g/cm3
  • Ponto de Fusão: No data available
  • Ponto de ebulição: 442.6°C at 760 mmHg
  • Ponto de Flash: 221.5±28.7 °C
  • PSA: 32.86000
  • LogP: 2.29060
  • Pressão de vapor: 0.0±1.1 mmHg at 25°C

6-bromo-1,2-dihydroisoquinolin-1-one Informações de segurança

6-bromo-1,2-dihydroisoquinolin-1-one Dados aduaneiros

  • CÓDIGO SH:2933790090
  • Dados aduaneiros:

    中国海关编码:

    2933790090

    概述:

    2933790090 其他内酰胺. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:9.0% 普通关税:20.0%

    申报要素:

    品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

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6-bromo-1,2-dihydroisoquinolin-1-one Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referência
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Método de produção 2

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Silver acetate ,  Carbonyldiiodo[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl]cobal… Solvents: 2,2,2-Trifluoroethanol ;  12 h, 30 °C
Referência
Harnessing Vinyl Acetate as an Acetylene Equivalent in Redox-Neutral Cp*Co(III)-Catalyzed C-H Activation/Annulation for the Synthesis of Isoquinolones and Pyridones
Rana, Tamanna; et al, ACS Omega, 2023, 8(28), 25262-25271

Método de produção 3

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
2.1 Reagents: Methanesulfonyl chloride ,  Water ;  1 - 8 min, rt
Referência
Fast, Base-Free and Aqueous Synthesis of Quinolin-2(1H)-ones under Ambient Conditions
Xie, Long-Yong; et al, ACS Sustainable Chemistry & Engineering, 2017, 5(11), 10407-10412

Método de produção 4

Condições de reacção
1.1 Reagents: Pyridine Solvents: Ethanol ;  16 h, reflux
1.2 Reagents: Thionyl chloride Solvents: Toluene ;  1 h, reflux
2.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1.5 h, 0 °C
2.2 Solvents: Dichloromethane ,  Diphenyl ether ;  2 h, 140 °C; 2 h, 250 - 260 °C
Referência
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Ray, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 97-101

Método de produção 5

Condições de reacção
1.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, rt → 0 °C
1.2 Reagents: Ethyl chloroformate ;  0 °C; 1 h, 0 °C
1.3 Reagents: Sodium azide Solvents: Water ;  0 °C; 1 h, 0 °C → rt
2.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referência
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Método de produção 6

Condições de reacção
1.1 Reagents: Methanesulfonyl chloride Solvents: Water ;  rt
Referência
Light-induced [2+2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides
Liu, Jing; et al, Organic & Biomolecular Chemistry, 2020, 18(21), 4019-4023

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium acetate Catalysts: Silver acetate ,  Dicarbonyl(η5-cyclopentadienyl)cobalt Solvents: 2,2,2-Trifluoroethanol ;  24 h, rt
Referência
Cp*Co(III)-Catalyzed Regioselective [4 + 2]-Annulation of N-Chlorobenzamides with Vinyl Acetate/Vinyl Ketones
Jothi Murugan, Shanmugarajan; et al, Journal of Organic Chemistry, 2023, 88(3), 1578-1589

Método de produção 8

Condições de reacção
1.1 Catalysts: Cesium acetate ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Methanol ;  16 h, rt → 45 °C
Referência
Rhodium(III)-Catalyzed C-H Activation/Annulation with Vinyl Esters as an Acetylene Equivalent
Webb, Nicola J.; et al, Organic Letters, 2014, 16(18), 4718-4721

Método de produção 9

Condições de reacção
1.1 Reagents: Silver acetate Catalysts: Potassium bicarbonate ,  Bis[dichloro[η5-(pentamethylcyclopentadienyl)]rhodium] Solvents: Benzonitrile ;  24 h, 80 °C
Referência
Divergent Synthesis of Isoquinolone and Isocoumarin Derivatives by the Annulation of Benzoic Acid with N-Vinyl Amide
Sun, Rui; et al, Organic Letters, 2019, 21(23), 9425-9429

Método de produção 10

Condições de reacção
1.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referência
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

Método de produção 11

Condições de reacção
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Reagents: Methanesulfonyl chloride Solvents: Water ;  rt
Referência
Light-induced [2+2] cycloadditions for the construction of cyclobutane-fused pyridinyl sulfonyl fluorides
Liu, Jing; et al, Organic & Biomolecular Chemistry, 2020, 18(21), 4019-4023

Método de produção 12

Condições de reacção
1.1 Reagents: Sodium azide Solvents: Acetone ,  Water ;  1.5 h, 0 °C
1.2 Solvents: Dichloromethane ,  Diphenyl ether ;  2 h, 140 °C; 2 h, 250 - 260 °C
Referência
Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors
Ray, Peter; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(1), 97-101

Método de produção 13

Condições de reacção
1.1 Reagents: Pyridine Catalysts: Piperidine ;  2 h, rt → reflux
2.1 Reagents: Triethylamine Solvents: Acetone ;  15 min, rt → 0 °C
2.2 Reagents: Ethyl chloroformate ;  0 °C; 1 h, 0 °C
2.3 Reagents: Sodium azide Solvents: Water ;  0 °C; 1 h, 0 °C → rt
3.1 Solvents: Diphenyl ether ;  reflux; 1 h, reflux
Referência
Protozoan parasite growth inhibitors discovered by cross-screening yield potent scaffolds for lead discovery
Devine, William; et al, Journal of Medicinal Chemistry, 2015, 58(14), 5522-5537

6-bromo-1,2-dihydroisoquinolin-1-one Raw materials

6-bromo-1,2-dihydroisoquinolin-1-one Preparation Products

6-bromo-1,2-dihydroisoquinolin-1-one Fornecedores

Amadis Chemical Company Limited
Membro Ouro
Audited Supplier Fornecedor auditado
(CAS:82827-09-6)6-bromo-1,2-dihydroisoquinolin-1-one
Número da Ordem:A23410
Estado das existências:in Stock
Quantidade:25g/100g
Pureza:99%
Informação de Preços Última Actualização:Monday, 2 September 2024 16:02
Preço ($):162.0/644.0
E- mail:sales@amadischem.com
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:82827-09-6)6-bromo-1,2-dihydroisoquinolin-1-one
A23410
Pureza:99%/99%
Quantidade:25g/100g
Preço ($):162.0/644.0
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